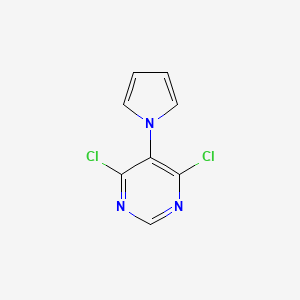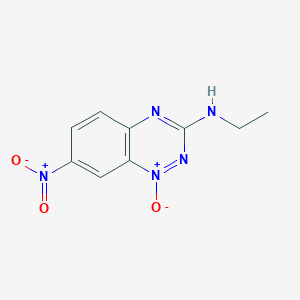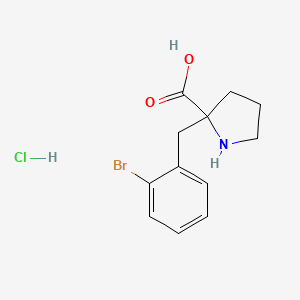![molecular formula C20H20N2O3 B12628070 ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate](/img/structure/B12628070.png)
ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate is a complex organic compound with a unique structure that includes an ethyl carbamate group, an amino group, and a naphthalen-2-ylmethoxy substituent
Méthodes De Préparation
The synthesis of ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-naphthol with an appropriate amine to form the naphthalen-2-ylmethoxy derivative. This intermediate is then reacted with ethyl chloroformate and an appropriate amine under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and carbamate groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid
Applications De Recherche Scientifique
Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate can be compared with other similar compounds, such as:
N-(4-((naphthalen-2-ylmethylene)-amino)-phenyl)-acetamide: This compound has a similar naphthalen-2-ylmethoxy group but differs in the presence of an acetamide group instead of a carbamate group.
2-aminothiazole derivatives: These compounds share the amino group but have a different heterocyclic structure, leading to different chemical and biological properties.
Indole derivatives: These compounds contain an indole ring instead of a naphthalene ring, resulting in distinct biological activities and applications .
Propriétés
Formule moléculaire |
C20H20N2O3 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate |
InChI |
InChI=1S/C20H20N2O3/c1-2-24-20(23)22-19-10-9-17(12-18(19)21)25-13-14-7-8-15-5-3-4-6-16(15)11-14/h3-12H,2,13,21H2,1H3,(H,22,23) |
Clé InChI |
ZCXXQDMPTOVYFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC3=CC=CC=C3C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)


![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)

![2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12628015.png)
![1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12628020.png)
![6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12628025.png)


![N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide](/img/structure/B12628046.png)
![Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12628047.png)
![2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12628053.png)
dimethylsilane](/img/structure/B12628055.png)
